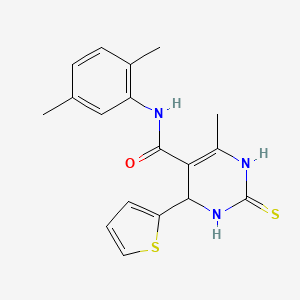

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYZEBKBGVGDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O1S

- Molecular Weight : 298.39 g/mol

The presence of a sulfanylidene group and various aromatic substituents suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The exact mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds with a similar structure have shown promise in reducing inflammatory markers in cellular models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfanylidene moiety may act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in target enzymes.

- Receptor Binding : The aromatic rings may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.

- Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives exhibited MIC values as low as 10 µg/mL against Gram-positive bacteria.

- Anticancer Study : Research published in Cancer Letters showed that a similar compound induced apoptosis in MCF-7 breast cancer cells through ROS generation .

- Inflammatory Response Study : A study indicated that compounds with sulfanylidene groups significantly reduced TNF-alpha levels in LPS-stimulated macrophages .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- The thiophen-2-yl group in the target compound may confer greater metabolic stability compared to dimethoxyphenyl () due to reduced susceptibility to oxidative demethylation .

- The 2,5-dimethylphenyl substituent likely increases lipophilicity (logP ~3.5) relative to the 4-chlorophenyl analog (logP 3.85), though precise measurements are needed .

- The absence of an amino group in the target compound (vs. ) may reduce polar surface area and hydrogen-bond donor capacity, impacting solubility and target engagement .

Pharmacological and Computational Insights

- Bioactivity Prediction : Models like XGBoost () predict that the target compound’s thiophene and sulfanylidene groups may enhance binding to kinase targets (e.g., EGFR) compared to dimethoxyphenyl analogs, which favor CYP450 interactions .

- Solubility : The 2,5-dimethylphenyl group may reduce aqueous solubility (logSw ~-4.5, extrapolated from ) compared to polar substituents like methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.